molecular formula C15H15N5O4 B6419057 2-{3-methyl-8-[(2-methylphenyl)amino]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid CAS No. 946212-31-3

2-{3-methyl-8-[(2-methylphenyl)amino]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid

Cat. No. B6419057
CAS RN: 946212-31-3
M. Wt: 329.31 g/mol
InChI Key: FBMFXHDJUHOUMC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the purine ring, followed by various substitutions and functional group additions. The exact synthesis pathway would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound could be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds .


Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure, particularly the presence and position of functional groups. It might undergo reactions typical of purines, acetic acids, and amines, among others .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and acidity, would depend on its molecular structure. For example, the presence of polar functional groups might increase its solubility in water .

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit potent antileishmanial and antimalarial activities . Therefore, it’s plausible that this compound may also target organisms causing these diseases, such as Leishmania and Plasmodium species.

Mode of Action

The exact mode of action of this compound is currently unknown. A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets by fitting into specific active sites, leading to changes in the target’s function.

Biochemical Pathways

Similar compounds have been found to interfere with the life cycle ofLeishmania and Plasmodium species , suggesting that this compound may also affect similar pathways.

Pharmacokinetics

The molecular weight of the compound is 261704 , which is within the optimal range for oral bioavailability

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities , suggesting that this compound may also have similar effects.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its properties, and investigation of its potential applications, for example in medicine or as a chemical tool .

properties

IUPAC Name

2-[3-methyl-8-(2-methylanilino)-2,6-dioxopurin-7-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O4/c1-8-5-3-4-6-9(8)16-14-17-12-11(20(14)7-10(21)22)13(23)18-15(24)19(12)2/h3-6H,7H2,1-2H3,(H,16,17)(H,21,22)(H,18,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMFXHDJUHOUMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC3=C(N2CC(=O)O)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-Methyl-8-(2-methylanilino)-2,6-dioxopurin-7-yl]acetic acid

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